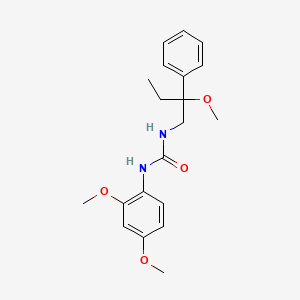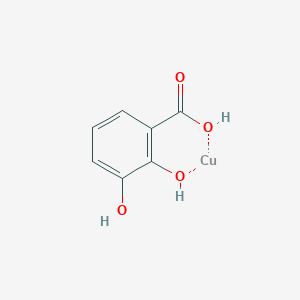
Hydroxy(2-hydroxybenzoato-O1,O2)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydroxy(2-hydroxybenzoato-O1,O2)copper can be synthesized through the reaction of copper(II) salts with salicylic acid (2-hydroxybenzoic acid) under controlled conditions. The typical synthetic route involves dissolving copper(II) sulfate or copper(II) chloride in water, followed by the addition of salicylic acid. The reaction mixture is then heated to facilitate the formation of the copper complex. The resulting product is filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade copper salts and salicylic acid, with precise control over reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxy(2-hydroxybenzoato-O1,O2)copper undergoes various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it undergoes oxidation or reduction depending on the reaction conditions.
Substitution: The hydroxybenzoate ligands can be substituted by other ligands in the presence of suitable reagents.
Complexation: The compound can form complexes with other metal ions or organic molecules, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be carried out using various ligands such as ammonia, ethylenediamine, or other carboxylates.
Complexation: Complexation reactions often involve the use of chelating agents or multidentate ligands.
Major Products Formed:
Oxidation: Oxidized copper species or copper oxides.
Substitution: New copper complexes with different ligands.
Complexation: Multinuclear copper complexes or mixed-metal complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Hydroxy(2-hydroxybenzoato-O1,O2)copper is used as a precursor in the synthesis of other copper complexes and coordination compounds. It serves as a model compound for studying metal-ligand interactions and coordination chemistry .
Biology: In biological research, this compound is investigated for its potential antimicrobial and antifungal properties. It is also studied for its role in enzyme mimetics and as a catalyst in biochemical reactions .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases. Its ability to interact with biological molecules makes it a candidate for drug development .
Industry: In industrial applications, this compound is used as a catalyst in various chemical processes, including polymerization and oxidation reactions. It is also employed in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of hydroxy(2-hydroxybenzoato-O1,O2)copper involves its ability to interact with biological molecules and metal ions. The copper center can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in microbial cells. This oxidative stress can damage cellular components, leading to antimicrobial effects .
Molecular Targets and Pathways:
Enzymes: this compound can inhibit the activity of certain enzymes by binding to their active sites.
DNA: The compound can interact with DNA, leading to the disruption of DNA replication and transcription processes.
Cell Membranes: The generation of ROS can cause lipid peroxidation, leading to damage to cell membranes and cell death.
Vergleich Mit ähnlichen Verbindungen
Copper(II) salicylate: Similar to hydroxy(2-hydroxybenzoato-O1,O2)copper, copper(II) salicylate is a coordination compound with salicylic acid ligands.
Copper(II) acetate: Another copper complex with acetate ligands, used in various chemical and industrial applications.
Copper(II) sulfate: A widely used copper salt with applications in agriculture, industry, and research.
Uniqueness: this compound is unique due to its specific coordination environment and the presence of hydroxybenzoate ligands. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
62320-94-9 |
|---|---|
Molekularformel |
C7H6CuO4 |
Molekulargewicht |
217.67 g/mol |
IUPAC-Name |
copper;2,3-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H6O4.Cu/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3,8-9H,(H,10,11); |
InChI-Schlüssel |
YBGDZLOQBFOMHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)O.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)

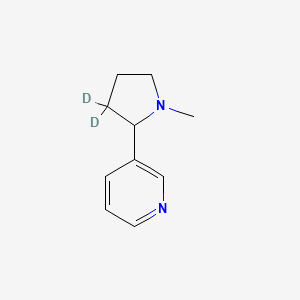
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14126782.png)
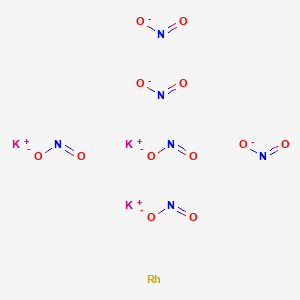
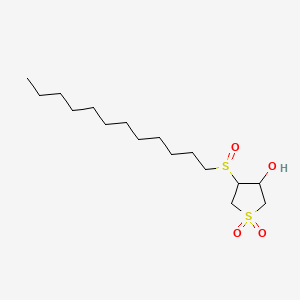
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)urea](/img/structure/B14126799.png)


![3-(3-methylphenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126809.png)
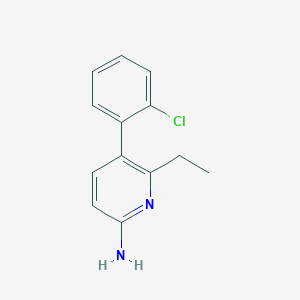
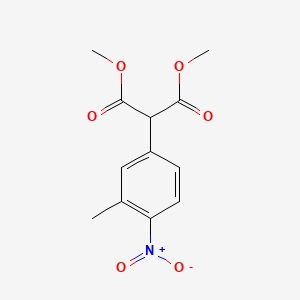
![N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine](/img/structure/B14126832.png)
